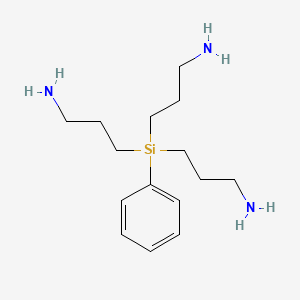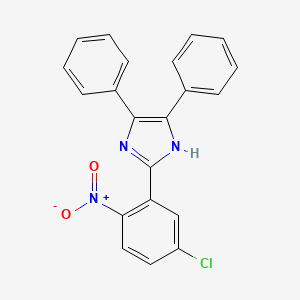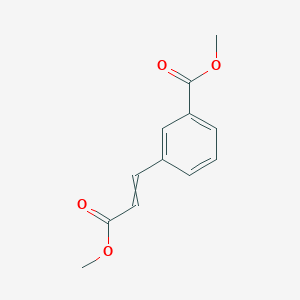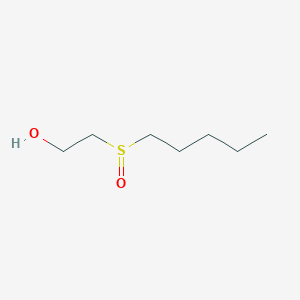![molecular formula C8H16O5 B12581934 Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1) CAS No. 198622-71-8](/img/structure/B12581934.png)
Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1) is a chemical compound with a complex structure that includes both acetic acid and ethoxyethanol components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1) involves multiple steps. One common method includes the reaction of ethylene oxide with acetic acid in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetic acid–1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain reactions.
Biology: The compound is used in the preparation of biocompatible materials and as a solvent for biological assays.
Industry: The compound is used in the production of polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of acetic acid–1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1) involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with polar and non-polar molecules, making it versatile in different chemical environments. Its ability to act as both a donor and acceptor of hydrogen bonds allows it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound has a similar structure but with methoxy groups instead of ethenyloxy groups.
Ethoxyacetic acid 1-methylethyl ester: This compound has a similar backbone but with different ester groups.
Uniqueness
Acetic acid–1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1) is unique due to its specific combination of acetic acid and ethoxyethanol components, which provide it with distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
198622-71-8 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
acetic acid;1-(2-ethenoxyethoxy)ethanol |
InChI |
InChI=1S/C6H12O3.C2H4O2/c1-3-8-4-5-9-6(2)7;1-2(3)4/h3,6-7H,1,4-5H2,2H3;1H3,(H,3,4) |
Clé InChI |
UTHMOALNTSTLJC-UHFFFAOYSA-N |
SMILES canonique |
CC(O)OCCOC=C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)




![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester](/img/structure/B12581926.png)
![Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester](/img/structure/B12581945.png)
![Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12581956.png)

![3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12581972.png)
